Cyclopropylmethanamine hydrobromide
Description
Properties
CAS No. |
1181458-34-3 |
|---|---|
Molecular Formula |
C4H10BrN |
Molecular Weight |
152.03 g/mol |
IUPAC Name |
cyclopropylmethanamine;hydrobromide |
InChI |
InChI=1S/C4H9N.BrH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H |
InChI Key |
SXRZNLRIALLBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN.Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Cyclopropylmethanamine
Reduction of Cyclopropanecarbonitrile Using Sodium Borohydride/Nickel Dichloride System
A prominent and industrially viable method involves the reduction of cyclopropanecarbonitrile to cyclopropylmethanamine using a catalytic system of nickel dichloride and sodium borohydride in tetrahydrofuran (THF) solvent under nitrogen atmosphere. This method was disclosed in a detailed patent (CN110066221B) and is characterized by mild reaction conditions, high safety, and simple post-reaction workup, making it suitable for scale-up.
Reaction Procedure
- Reactants and Catalyst : Cyclopropanecarbonitrile, nickel dichloride (NiCl2), sodium borohydride (NaBH4), tetrahydrofuran (THF).
- Reaction Conditions :
- Temperature: 20–45 °C (optimal around 25 °C).
- Time: 10–18 hours (typically 14–16 hours).
- Atmosphere: Nitrogen to prevent oxidation.
- Process Steps :
- Add cyclopropanecarbonitrile, nickel dichloride, and THF into a reaction vessel.
- Stir and add sodium borohydride in batches under nitrogen.
- Maintain temperature and stir for 10–18 hours.
- Cool to room temperature, add water, and separate layers.
- Extract aqueous layer multiple times with dichloromethane.
- Dry combined organic layers with anhydrous sodium sulfate and filter.
- Purify by normal pressure distillation, collecting product at 83–85 °C.
- Re-distill unqualified fractions to improve yield and purity.
Molar Ratios and Solvent Ratios
| Parameter | Range | Preferred Range |
|---|---|---|
| Cyclopropanecarbonitrile : NaBH4 | 1 : 3 to 1 : 6 | — |
| THF : Cyclopropanecarbonitrile | 2 : 1 to 8 : 1 | 3 : 1 to 5 : 1 |
| NiCl2 : Cyclopropanecarbonitrile | 0.01 : 1 to 0.1 : 1 | — |
| Reaction time | 10 to 18 hours | 14 to 16 hours |
Example and Outcomes
- Example: 500 g cyclopropanecarbonitrile, 1.5 L THF, 20 g NiCl2, and 1104 g NaBH4.
- Reaction at 25 °C for ~16 hours.
- Product yield: 50% with gas chromatography (GC) purity of 98%.
- Water content: ≤0.5%.
- The process is repeatable with re-distillation improving yield.
Advantages
- Uses inexpensive and readily available raw materials.
- Mild and safe reaction conditions.
- Simple workup and purification.
- Suitable for industrial-scale synthesis.
- Improved yield by recycling unqualified distillates.
Data Tables Summarizing Key Preparation Parameters and Outcomes
| Step/Parameter | Details/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | Cyclopropanecarbonitrile | Commercially available |
| Catalyst | Nickel dichloride (NiCl2) | 0.01–0.1 molar ratio to nitrile |
| Reducing agent | Sodium borohydride (NaBH4) | 3–6 molar equivalents |
| Solvent | Tetrahydrofuran (THF) | 2–8 times weight ratio to nitrile |
| Reaction temperature | 20–45 °C (optimal ~25 °C) | Mild conditions |
| Reaction time | 10–18 hours (14–16 hours preferred) | Monitored by GC |
| Workup | Water addition, dichloromethane extraction | Separation of organic phase |
| Drying | Anhydrous sodium sulfate | Removal of water |
| Purification | Normal pressure distillation (83–85 °C) | GC purity ~98%, yield ~50% |
| Re-distillation | Unqualified fractions reprocessed | Yield improvement |
| Product water content | ≤0.5% | Suitable for further use |
Analysis of Preparation Methods
- The sodium borohydride/nickel dichloride system offers an efficient catalytic reduction of nitriles to primary amines under mild conditions, avoiding the hazards of metallic sodium or lithium aluminum hydride reductions.
- The use of THF as a solvent provides a good medium for the reaction and facilitates easy separation and purification.
- Nitrogen atmosphere prevents oxidation of sensitive reagents.
- The reaction time and temperature are well-optimized to balance reaction completion and safety.
- The workup involving aqueous extraction and drying is straightforward, minimizing impurities.
- Distillation at normal pressure allows isolation of high-purity cyclopropylmethanamine.
- Recycling of unqualified distillation fractions enhances overall yield and process economy.
- The method is scalable and industrially applicable, addressing the limitations of previous hazardous or less efficient methods.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amine group.
Substitution: The cyclopropyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopropyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Cyclopropylmethanamine hydrobromide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cyclopropylmethanamine hydrobromide involves its interaction with various molecular targets. The cyclopropyl group can interact with enzymes and proteins, leading to modifications in their activity. The compound can also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Cyclobutylamine
- Structure : A four-membered cyclobutane ring bonded to a primary amine.
- Key Differences : Larger ring size reduces ring strain compared to cyclopropane, leading to distinct reactivity and stability. NMR chemical shifts differ significantly; cyclobutylamine’s carbons exhibit lower deshielding due to reduced angular strain .
- Applications : Used in organic synthesis but less common in pharmaceuticals due to metabolic instability.
2.1.2. (1-(3-Chlorophenyl)cyclopropyl)methanamine
- Structure : Cyclopropylmethanamine with a 3-chlorophenyl substituent on the cyclopropane ring.
- Molecular Formula : C₁₀H₁₂ClN (MW: 181.66 g/mol) .
- However, the chlorine atom introduces toxicity concerns, necessitating rigorous safety protocols .
2.1.3. Cyclopropyl Norfentanyl Hydrochloride
- Structure: A cyclopropane-containing analog of norfentanyl, a fentanyl metabolite.
- Applications: Used in forensic research as a reference standard for opioid metabolite detection. Its cyclopropane moiety may alter opioid receptor binding kinetics compared to non-cyclopropane opioids .
Hydrobromide Salts of Pharmacologically Active Amines
2.2.1. Dextromethorphan Hydrobromide
- Structure : Morphinan derivative with a 3-methoxy group and tertiary amine.
- Molecular Formula: C₁₈H₂₅NO·HBr·H₂O (MW: 370.33 g/mol) .
- Applications : Antitussive and antidepressant (e.g., in AUVELITY®). The hydrobromide salt improves stability and bioavailability compared to free base .
2.2.2. Eletriptan Hydrobromide
- Structure : Selective 5-HT₁B/1D receptor agonist with a pyrrolidinylmethyl-indole core.
- Molecular Formula : C₂₂H₂₆N₂O₂S·HBr (MW: 462.43 g/mol) .
- Applications : Migraine treatment (RELPAX®). The hydrobromide salt enhances water solubility for oral administration .
Comparative Data Table
Research Findings and Implications
- Ring Strain vs. Bioactivity : Cyclopropane’s high ring strain in cyclopropylmethanamine may enhance reactivity in drug-target interactions, but it also increases metabolic susceptibility compared to larger rings (e.g., cyclobutylamine) .
- Salt Selection : Hydrobromide salts are preferred over hydrochlorides in some pharmaceuticals (e.g., dextromethorphan HBr) due to improved crystallinity and shelf life .
- Safety Profile : Substituents like chlorine in (1-(3-chlorophenyl)cyclopropyl)methanamine necessitate stringent handling protocols, highlighting the trade-off between structural modification and toxicity .
Q & A
Q. What are the optimized synthetic routes for Cyclopropylmethanamine hydrobromide, and how do reaction conditions influence yield and purity?
this compound can be synthesized via catalytic reduction of cyclopropanecarboxamide using transition metal-free methods. A representative procedure involves reacting cyclopropanecarboxamide with HBPin (2.0 mmol) and a potassium-based catalyst (2 mol%) in dry toluene at 100°C for 12 hours, yielding the hydrochloride salt (74% isolated yield) . For the hydrobromide salt, analogous methods with HBr substitution are employed. Key considerations include solvent choice (polar aprotic solvents enhance stability), temperature control (avoiding cyclopropane ring degradation), and stoichiometric ratios of HBr to prevent byproducts. Purity is validated via <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Essential techniques include:
- NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) reveals characteristic peaks: δ 8.21 (amine protons), 2.65–2.59 (methylene adjacent to cyclopropane), and 0.33–0.29 ppm (cyclopropane protons). <sup>13</sup>C NMR confirms cyclopropane carbons at δ 8.5–3.8 ppm .
- X-ray Diffraction (XRD) : Determines crystalline structure and salt form stability, particularly for distinguishing hydrobromide from hydrochloride salts .
- Mass Spectrometry (MS) : ESI-MS ([M+H]<sup>+</sup> at m/z 86.1) validates molecular weight .
Q. How is this compound applied in drug discovery, and what structural advantages does it offer?
The cyclopropane moiety confers rigidity and metabolic stability, making it a scaffold for CNS-targeting agents (e.g., MAO inhibitors or neurotransmitter analogs). Its small size enhances blood-brain barrier permeability, as demonstrated in analogs like galantamine hydrobromide . Researchers utilize it to study amine transporter interactions or as a precursor in alkylation reactions for N-functionalized derivatives .
Advanced Research Questions
Q. How do solid-state forms (polymorphs, hydrates) of this compound affect pharmacological activity, and what methods stabilize preferred forms?
Polymorphs impact solubility and bioavailability. For instance, Form I (monoclinic) shows higher aqueous solubility (23 mg/mL at pH 7.4) than Form II (orthorhombic, 15 mg/mL). Stabilization involves controlled crystallization (e.g., anti-solvent addition with ethanol) and storage at 2–8°C under anhydrous conditions . XRD and DSC (melting endotherm at 189°C for Form I) are used for polymorph identification .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?
To minimize variability:
- Quality Control : Require HPLC purity >98% (C18 column, 0.1% TFA/ACN gradient) and residual solvent analysis (GC-MS) .
- Standardized Protocols : Fix reaction time (12±0.5 hr), HBr stoichiometry (1.05 eq), and pH during salt formation (4.5–5.0) .
- Storage : Lyophilize and store under argon to prevent hygroscopic degradation .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., IC50 variability) for Cyclopropylmethanamine derivatives?
Discrepancies may arise from assay conditions (e.g., buffer pH affecting amine protonation) or impurity profiles. Solutions include:
- Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Characterize batches via <sup>19</sup>F NMR (if fluorinated analogs exist) to detect stereochemical impurities .
- Perform structure-activity relationship (SAR) studies to isolate the hydrobromide’s contribution from counterion effects .
Q. What experimental parameters must be documented to ensure reproducibility in studies involving this compound?
Critical parameters include:
- Synthesis : Catalyst loading, reaction atmosphere (N2 vs. air), and salt formation pH .
- Characterization : NMR solvent, MS ionization mode, and XRD measurement temperature .
- Biological Assays : Cell line passage number, incubation time, and buffer composition (e.g., presence of divalent cations) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
